
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone: is an organic compound with the molecular formula C8H6Br2O2 . It belongs to the class of benzoquinones, which are known for their distinctive quinone structure. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the benzoquinone core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone typically involves the bromination of 3,5-dimethyl-1,4-benzoquinone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + 2\text{Br}_2 \rightarrow \text{C}_8\text{H}_6\text{Br}_2\text{O}_2 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to the corresponding hydroquinone derivative using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of dibromohydroquinone.
Substitution: Formation of substituted benzoquinone derivatives.
科学研究应用
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. It interacts with various molecular targets, including enzymes and proteins, by altering their redox state. This can lead to changes in cellular processes and pathways, contributing to its biological activities.
相似化合物的比较
- 2,6-Dichloro-3,5-dimethyl-1,4-benzoquinone
- 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
- 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone
Comparison: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone is unique due to the specific positioning of the bromine and methyl groups on the benzoquinone core. This structural arrangement influences its reactivity and properties. Compared to its analogs, it may exhibit different redox potentials and biological activities, making it a valuable compound for specific research applications.
属性
CAS 编号 |
87405-27-4 |
|---|---|
分子式 |
C8H6Br2O2 |
分子量 |
293.94 g/mol |
IUPAC 名称 |
2,6-dibromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)6(10)4(2)7(3)11/h1-2H3 |
InChI 键 |
LAGROTQXGYXIRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


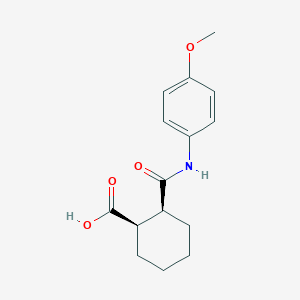
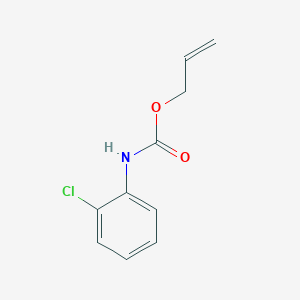

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
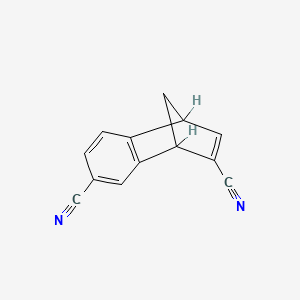

![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)
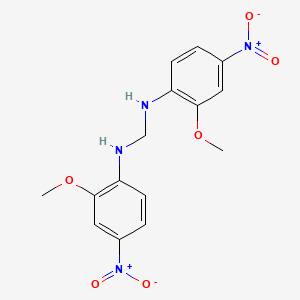
![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
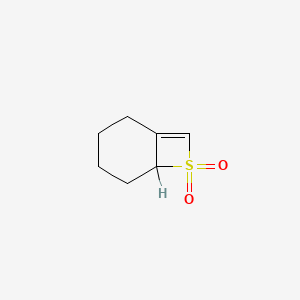
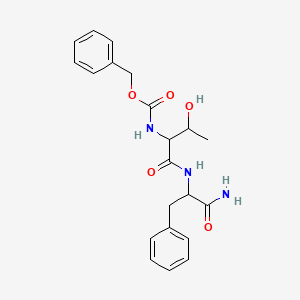

![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
